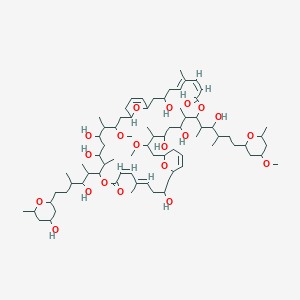![molecular formula C16H19NO4 B237646 1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one CAS No. 130263-10-4](/img/structure/B237646.png)
1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Structure : The compound consists of a piperidin-2-one ring with a 3-(3,4-dimethoxyphenyl)prop-2-enoyl substituent .
Molecular Structure Analysis
The compound’s molecular structure features a piperidin-2-one ring with a cinnamoyl (3-(3,4-dimethoxyphenyl)prop-2-enoyl) group attached. The E configuration of the double bond in the cinnamoyl moiety is crucial .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Potential Therapeutic Applications
This compound, also known as 3’-Demethoxypiplartine , is isolated from the herbs of Piper longum L. . It has been studied for its potential therapeutic applications due to its structural similarity to other bioactive alkaloids. In medicinal chemistry, researchers explore its synthesis and modifications to enhance its pharmacological profile for potential use in treating various diseases.
Pharmacology: Drug Development
In pharmacology, 1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one is examined for its drug-like properties, including its efficacy, bioavailability, and safety profile. Its role in inducing γ globin gene expression suggests potential in developing treatments for conditions like sickle cell anemia .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one' involves the condensation of 3,4-dimethoxybenzaldehyde with 3-(piperidin-2-yl)prop-2-en-1-ol followed by cyclization and acylation to form the final product.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "3-(piperidin-2-yl)prop-2-en-1-ol", "Acetic anhydride", "Sodium acetate", "Methanol", "Ethyl acetate", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Ice" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde with 3-(piperidin-2-yl)prop-2-en-1-ol in the presence of acetic anhydride and sodium acetate to form the intermediate 1-(3-(3,4-dimethoxyphenyl)prop-2-en-1-yl)piperidin-3-ol.", "Step 2: Cyclization of the intermediate with acetic anhydride in the presence of hydrochloric acid to form the intermediate 1-(3-(3,4-dimethoxyphenyl)prop-2-en-1-yl)piperidin-2-one.", "Step 3: Acylation of the intermediate with acetic anhydride in the presence of sodium acetate to form the final product 1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one.", "Step 4: Purification of the final product by recrystallization from methanol/ethyl acetate/diethyl ether and drying over ice." ] } | |
Número CAS |
130263-10-4 |
Nombre del producto |
1-[3-(3,4-Dimethoxyphenyl)prop-2-enoyl]piperidin-2-one |
Fórmula molecular |
C16H19NO4 |
Peso molecular |
289.33 g/mol |
Nombre IUPAC |
1-[3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-2-one |
InChI |
InChI=1S/C16H19NO4/c1-20-13-8-6-12(11-14(13)21-2)7-9-16(19)17-10-4-3-5-15(17)18/h6-9,11H,3-5,10H2,1-2H3 |
Clave InChI |
YQXUGVCMIWBNGS-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2=O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)N2CCCCC2=O)OC |
Apariencia |
Powder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)
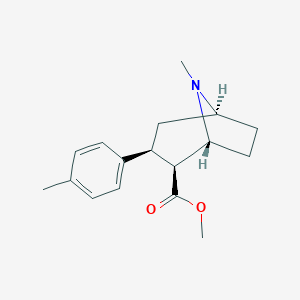
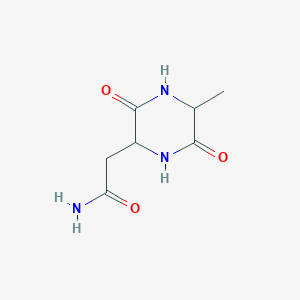
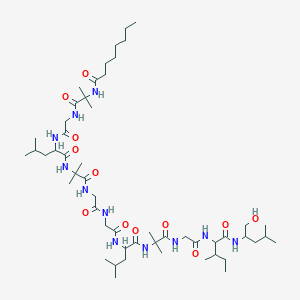
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}benzamide](/img/structure/B237589.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)
![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)
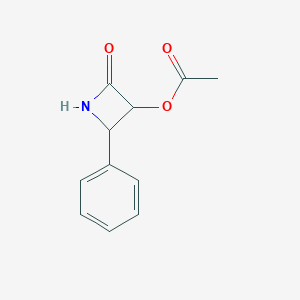
![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)
![[[(2R,3S,5R)-5-[5-[(E)-3-[(4-azidobenzoyl)amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B237615.png)
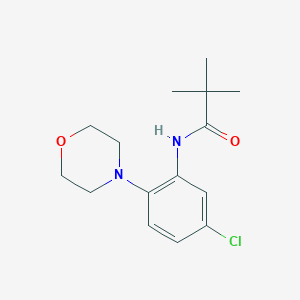
![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)
